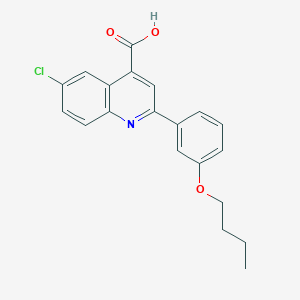
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . The InChI code is 1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14 (12-15)19-13-17 (20 (22)23)16-9-4-5-10-18 (16)21-19/h4-10,12-13H,2-3,11H2,1H3, (H,22,23) .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid” is 321.38 . More specific physical and chemical properties are not available in the current databases.科学研究应用
Chlorogenic Acid (CGA) and Its Pharmacological Review
Chlorogenic Acid (CGA) is a phenolic compound with a variety of biological and pharmacological effects. It is abundant in green coffee extracts and tea, playing roles in antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and anti-obesity among others. The review by Naveed et al. (2018) suggests CGA's potential in regulating lipid and glucose metabolism, offering therapeutic benefits for disorders such as cardiovascular disease, diabetes, and obesity. The study encourages further research to optimize its biological and pharmacological effects, indicating its potential use as a natural food additive (Naveed et al., 2018).
Antioxidant Capacity Assays and Reaction Pathways
Ilyasov et al. (2020) review the ABTS/potassium persulfate decolorization assay, highlighting its use in measuring antioxidant capacity. The review discusses the two principal reaction pathways involved, the formation of coupling adducts with ABTS•+, and oxidation without coupling. This insight is valuable for understanding the antioxidant mechanisms of various compounds, including those similar in structure to the compound of interest (Ilyasov et al., 2020).
Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) discuss the use of redox mediators in enhancing the degradation of recalcitrant compounds in wastewater through enzymatic approaches. This research application is significant for environmental remediation and highlights the potential of using compounds with redox-active functionalities in treating industrial effluents containing aromatic compounds (Husain & Husain, 2007).
BODIPY-Based Organic Semiconductors for OLEDs
Squeo and Pasini (2020) review the application of BODIPY-based materials in organic light-emitting diodes (OLEDs), highlighting the structural design and synthesis for potential use as 'metal-free' infrared emitters. This showcases the application of organic compounds in developing new technologies for optoelectronics, suggesting a potential area of interest for compounds with similar structural features (Squeo & Pasini, 2020).
属性
IUPAC Name |
2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHARPPMEZZSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

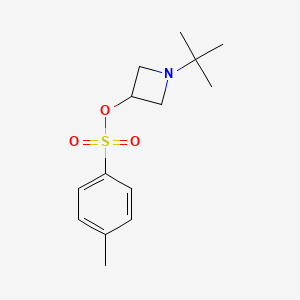


![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
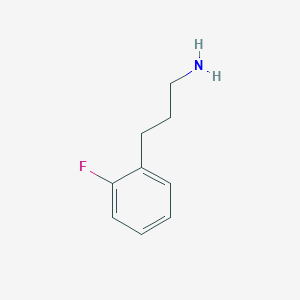


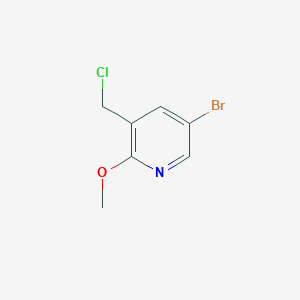

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
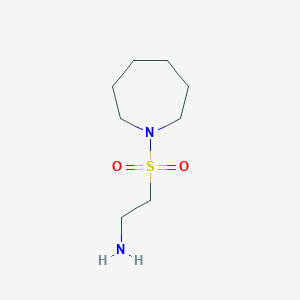

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)